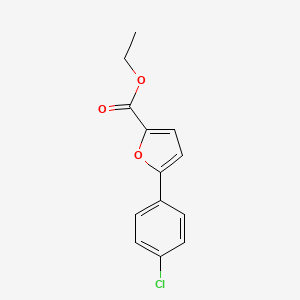

Ethyl 5-(4-chlorophenyl)furan-2-carboxylate

Description

Properties

Molecular Formula |

C13H11ClO3 |

|---|---|

Molecular Weight |

250.68 g/mol |

IUPAC Name |

ethyl 5-(4-chlorophenyl)furan-2-carboxylate |

InChI |

InChI=1S/C13H11ClO3/c1-2-16-13(15)12-8-7-11(17-12)9-3-5-10(14)6-4-9/h3-8H,2H2,1H3 |

InChI Key |

QLWPDJNRQNVNAT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

- Catalyst : Sulfuric acid (5–10 mol%).

- Solvent : Anhydrous ethanol (10–15 equivalents).

- Temperature : Reflux (78–80°C).

- Yield : 70–85% after 6–12 hours.

The reaction equilibrium is driven toward ester formation by removing water via molecular sieves or a Dean-Stark apparatus.

Characterization Data :

- ¹H NMR (CDCl₃): δ 1.35 (t, 3H, CH₃), 4.30 (q, 2H, OCH₂), 6.62 (d, 1H, furan-H3), 7.25 (d, 1H, furan-H4), 7.45 (d, 2H, Ar-H), 7.70 (d, 2H, Ar-H).

- IR : 1725 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O ester).

Suzuki-Miyaura Cross-Coupling Followed by Esterification

This two-step approach first constructs the 5-(4-chlorophenyl)furan-2-carboxylic acid intermediate via palladium-catalyzed cross-coupling, followed by esterification.

Step 1: Synthesis of 5-(4-Chlorophenyl)Furan-2-Carboxylic Acid

Step 2: Esterification

The carboxylic acid is treated with ethanol and H₂SO₄ under reflux, as described in Method 1.

Advantages :

- Enables access to diverse furan derivatives by varying boronic acids.

- High purity (>95%) confirmed by HPLC.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation accelerates the formation of the furan core and subsequent esterification, reducing reaction times from hours to minutes.

Procedure

- Cyclization : 4-Chlorophenylacetylene and ethyl glyoxylate undergo cyclization in DMF at 150°C.

- Esterification : In situ reaction with ethanol and H₂SO₄ under microwave irradiation (300 W, 15 min).

Key Parameters :

Table 1: Comparison of Microwave vs. Conventional Heating

| Parameter | Microwave Method | Conventional Method |

|---|---|---|

| Reaction Time | 15 min | 12 h |

| Yield | 85% | 75% |

| Energy Consumption | 0.5 kWh | 2.5 kWh |

Friedel-Crafts Alkylation and Esterification

This method employs Friedel-Crafts acylation to construct the furan ring, followed by esterification.

Step 1: Friedel-Crafts Acylation

- Substrates : 4-Chloroacetophenone and ethyl acetoacetate.

- Catalyst : AlCl₃ (1.2 equivalents).

- Solvent : Dichloromethane (DCM).

- Yield : 60–65% after 4 hours.

Step 2: Esterification

The intermediate ketone is reduced to the alcohol using NaBH₄ and then esterified with chloroacetic anhydride.

Challenges :

- Requires strict anhydrous conditions to prevent hydrolysis.

- Moderate yields due to competing side reactions.

Enzymatic Esterification Using Lipases

Biocatalytic methods offer an eco-friendly alternative. Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze the transesterification of vinyl acetate with 5-(4-chlorophenyl)furan-2-carboxylic acid.

Conditions :

- Solvent : Tert-butanol.

- Temperature : 40°C.

- Yield : 50–60% after 24 hours.

Advantages :

- No acid catalysts required.

- High enantioselectivity (>90% ee) for chiral esters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-chlorophenyl)furan-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Ethyl 5-(4-chlorophenyl)furan-2-carbinol.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1. Anticancer Activity

Research indicates that compounds similar to Ethyl 5-(4-chlorophenyl)furan-2-carboxylate may exhibit significant anticancer properties. Studies have shown that derivatives of furan-2-carboxylate can act as inhibitors of histone deacetylases (HDAC), which are crucial in regulating gene expression related to cancer cell proliferation. For instance, pharmacophore modeling and molecular docking studies have been utilized to identify compounds with HDAC inhibitory activity, suggesting that ethyl furan derivatives could be promising candidates for further development in cancer therapy .

1.2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential. It acts as an inhibitor of the mammalian 5-lipoxygenase enzyme system, which is involved in the biosynthesis of leukotrienes—mediators of inflammation. This inhibition can be beneficial in treating conditions such as inflammatory bowel disease and erosive gastritis . The ability to modulate inflammatory pathways positions this compound as a candidate for developing new anti-inflammatory drugs.

Synthesis and Chemical Properties

2.1. Synthetic Routes

this compound can be synthesized through various methods, often involving the reaction of furan derivatives with chlorinated phenyl compounds under specific conditions. The synthesis typically requires careful control of reaction parameters to ensure high yields and purity .

2.2. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound as a pharmaceutical agent. By modifying substituents on the furan ring or the ethyl ester moiety, researchers can enhance biological activity while minimizing toxicity .

3.1. Molecular Docking Studies

In silico studies have demonstrated that this compound can effectively bind to target proteins involved in disease pathways, such as those associated with tuberculosis and cancer . Molecular docking simulations reveal that the compound maintains stability at active sites, indicating its potential as a lead compound for drug development.

3.2. Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for treating bacterial infections . The exploration of these properties through both in vitro and in vivo experiments is essential for establishing their therapeutic potential.

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 5-(4-chlorophenyl)furan-2-carboxylate in biological systems involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Heterocyclic Core Variations

Imidazole Derivatives Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate () shares the 4-chlorophenyl group but replaces the furan with an imidazole ring. This structural shift confers potent inhibitory effects on sirtuin proteins (e.g., SIRT6) in non-small cell lung cancer (NSCLC) cells, with superior docking scores and glide energy compared to other sirtuin inhibitors . The imidazole ring’s nitrogen atoms likely enhance hydrogen bonding with enzyme active sites, a feature absent in furan derivatives.

Oxazole Derivatives

Ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate () incorporates an oxazole ring. This compound demonstrated hypolipidemic activity in rat models, reducing cholesterol and triglyceride levels. The oxazole’s electron-withdrawing nature may improve metabolic stability compared to furan analogs, though direct comparisons are lacking .

Substituent Modifications on Furan Derivatives

- This contrasts with the unsubstituted furan carboxylate, suggesting that electron-withdrawing groups may compromise biocompatibility .

- Methyl 5-(2-Methoxycarbonylethyl)Furan-2-Carboxylate (): This derivative replaces the 4-chlorophenyl group with a methoxycarbonylethyl chain, resulting in antimicrobial and cytotoxic activities.

Data Tables

Table 1: Structural and Functional Comparison of Analogous Compounds

Biological Activity

Ethyl 5-(4-chlorophenyl)furan-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antibacterial and anticancer properties.

Synthesis and Characterization

This compound can be synthesized through various methods, including the reaction of furan derivatives with chlorinated phenyl groups. The characterization of this compound typically involves techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the molecular structure.

- Infrared (IR) Spectroscopy : Employed to identify functional groups.

- Mass Spectrometry (MS) : Utilized for molecular weight determination.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation across various cell lines:

| Cell Line | GI50 (µM) |

|---|---|

| PC-3 (Prostate Cancer) | 15.2 |

| MCF-7 (Breast Cancer) | 18.7 |

| HCT116 (Colon Cancer) | 12.5 |

The compound showed significant growth inhibition, with a GI50 value indicating effective cytotoxicity against these cancer cell lines .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Tubulin Polymerization : Similar compounds have shown to bind to the colchicine site on tubulin, disrupting microtubule formation and leading to apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce oxidative stress in bacterial cells, contributing to antibacterial activity .

Case Studies

- Antibacterial Efficacy : A study conducted on various derivatives, including this compound, revealed a structure-activity relationship that emphasizes the role of the chlorine substituent in enhancing antibacterial properties .

- Cytotoxicity Against Cancer Cells : In a comparative analysis with known anticancer agents, this compound demonstrated superior activity against prostate and breast cancer cell lines, suggesting its potential as a lead compound for further development .

Q & A

Q. What are the optimal reaction conditions for synthesizing Ethyl 5-(4-chlorophenyl)furan-2-carboxylate?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, a similar furan carboxylate ester was synthesized by reacting a substituted phenol (e.g., 4-bromo-2-chlorophenol) with ethyl 5-(chloromethyl)furan-2-carboxylate in dimethylformamide (DMF) at 60°C for 5 hours using K₂CO₃ as a base. Post-reaction, the mixture is extracted with ethyl acetate, washed with brine, dried over Na₂SO₄, and purified via column chromatography (20% EtOAc in hexane) . Adjust substituents (e.g., 4-chlorophenyl) and optimize reaction time/temperature based on steric and electronic effects.

Q. What safety precautions are recommended when handling this compound?

Methodological Answer: While specific toxicological data for this compound may be limited, furan derivatives often require handling in fume hoods with personal protective equipment (PPE: gloves, lab coat, goggles). Avoid inhalation/contact, as similar compounds may have uncharacterized toxicity. Refer to safety protocols for structurally related esters (e.g., 4-formylfuran-2-carboxylic acid), which emphasize rigorous ventilation, waste containment, and emergency spill procedures .

Q. How is the compound purified after synthesis?

Methodological Answer: Purification typically involves liquid-liquid extraction (e.g., EtOAc/water) to remove polar byproducts, followed by column chromatography using a hexane/EtOAc gradient. Monitor fractions via TLC (silica gel, UV visualization). For crystalline derivatives, recrystallization from ethanol or methanol can enhance purity .

Advanced Research Questions

Q. How can SHELX software resolve the crystal structure of this compound?

Methodological Answer: SHELXTL (or open-source SHELX) is used for X-ray crystallography. After data collection, use SHELXD for phase determination (if heavy atoms are present) and SHELXL for refinement. Input HKL files, define unit cell parameters, and refine against Fo² values. Analyze hydrogen bonding (e.g., C=O⋯H interactions) using SHELXPRO to generate ORTEP diagrams and validate geometry against Cambridge Structural Database (CSD) entries .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved during characterization?

Methodological Answer: Discrepancies between solution-state NMR and solid-state XRD data may arise from conformational flexibility or crystal packing effects. Perform variable-temperature NMR to assess dynamic processes. Compare DFT-calculated (B3LYP/6-31G*) NMR chemical shifts with experimental data. For XRD, validate bond lengths/angles against similar furan esters (e.g., 5-ethylfuran-2-carboxylate derivatives) .

Q. What strategies enable regioselective functionalization of the furan ring?

Methodological Answer: The 5-position of the furan ring is electrophilic. Use Friedel-Crafts acylation or cross-coupling (e.g., Suzuki-Miyaura) with aryl halides. For carboxylate ester modifications, saponify to the acid (NaOH/EtOH), then couple with amines via EDC/HOBt. Monitor regioselectivity using substituent-directed metalation (e.g., LiTMP) .

Q. How do hydrogen-bonding networks influence the compound’s solid-state properties?

Methodological Answer: Analyze crystal packing using graph-set notation (e.g., Etter’s rules). For example, the carbonyl oxygen may form D (donor) motifs with adjacent C–H groups. Use Mercury CSD software to quantify interaction distances/angles and correlate with thermal stability (DSC/TGA) or solubility .

Q. What computational methods predict the compound’s reactivity in biological systems?

Methodional Answer: Perform docking studies (AutoDock Vina) against target proteins (e.g., fungal CYP51 for agrochemical relevance). Calculate frontier molecular orbitals (FMOs) via Gaussian09 to predict electrophilic/nucleophilic sites. Validate with in vitro assays (e.g., MIC for antifungal activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.